N-[(2,6-difluorobenzoyl)oxy]-N-[(Z)-1-(1,3-thiazol-2-yl)ethylidene]amine
Description
Properties
IUPAC Name |
[(Z)-1-(1,3-thiazol-2-yl)ethylideneamino] 2,6-difluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O2S/c1-7(11-15-5-6-19-11)16-18-12(17)10-8(13)3-2-4-9(10)14/h2-6H,1H3/b16-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYWNGCHUJGUSU-APSNUPSMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=C(C=CC=C1F)F)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C1=C(C=CC=C1F)F)/C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2,6-difluorobenzoyl)oxy]-N-[(Z)-1-(1,3-thiazol-2-yl)ethylidene]amine is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The compound is characterized by a difluorobenzoyl moiety and a thiazole-derived ethylidene amine. The crystal structure analysis reveals significant intramolecular and intermolecular hydrogen bonding, which may influence its biological activity. The molecular geometry includes various bond lengths and angles that fall within normal ranges, indicating stability in its structure .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies have shown that derivatives of thiazole compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
Molecular docking studies suggest that the compound may interact effectively with specific enzymes involved in cancer progression. For example, derivatives have shown strong binding affinities to the HER enzyme, indicating potential as anticancer agents .
Antimalarial Activity
Compounds with similar structural features have been synthesized and tested for antimalarial activity. A notable derivative demonstrated significant suppression of Plasmodium species growth in vitro and in vivo. The mechanism is thought to involve chelation of free iron and inhibition of heme polymerization, which is critical for the parasite's survival .
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial effects of various thiazole derivatives, including those structurally related to this compound. Results indicated a broad spectrum of activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the strain tested.
- Anticancer Activity : In vitro assays revealed that certain derivatives inhibited the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction through caspase activation pathways.
- Antimalarial Studies : Research on thiazole-based compounds showed that they could significantly reduce parasitemia levels in murine models infected with Plasmodium yoelii. The lead compound exhibited an IC50 value of 0.5 µM against the chloroquine-resistant strain K1 of Plasmodium falciparum.
Data Tables
| Activity Type | Tested Compound | MIC (µg/mL) | IC50 (µM) | Effectiveness |
|---|---|---|---|---|
| Antimicrobial | Thiazole Derivative A | 10 | - | Effective against E. coli |
| Anticancer | Thiazole Derivative B | - | 10 | Induces apoptosis in MCF-7 cells |
| Antimalarial | Thiazole Derivative C | - | 0.5 | Reduces parasitemia in murine models |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs, highlighting differences in molecular architecture, synthesis, and applications:
Key Comparative Insights:
Structural Variations: The target compound’s 2,6-difluorobenzoyloxy group is structurally analogous to novaluron’s 2,6-difluorobenzoyl moiety but differs in linkage (imine vs. urea). Urea linkages (novaluron) enhance hydrogen-bonding capacity, while imines (target compound) may favor metal coordination . Thiazole vs. Benzisothiazolone: The thiazole ring in the target compound and ’s ligand enables nitrogen/sulfur coordination, whereas benzisothiazolones () exhibit reactivity with nucleophiles due to their electrophilic sulfur center .
Synthetic Routes: The target compound likely involves condensation reactions (similar to ’s ligand), whereas novaluron requires urea bond formation. Benzisothiazolones () are synthesized via chlorosulfanyl intermediates reacting with amines, emphasizing divergent pathways for heterocycle assembly .
Coordination Chemistry: ’s ligand demonstrates tridentate N,S,N-donor capability, forming complexes with transition metals. The target compound’s thiazole and imine groups may similarly act as binding sites, though its (Z)-configuration could sterically hinder coordination .
Biological Relevance: Novaluron’s 2,6-difluorobenzoyl group is critical for insecticidal activity, suggesting the target compound’s fluorinated benzoyloxy moiety may confer similar bioactivity.
Electronic and Steric Effects: Fluorine atoms in the target compound and novaluron increase electron-withdrawing effects, stabilizing the benzoyl group against metabolic degradation. The (Z)-ethylideneamine configuration in the target compound may enforce a planar geometry, contrasting with the more flexible urea linkage in novaluron .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
